Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
This compound, with the systematic name ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate , belongs to the class of heterocyclic compounds. Its molecular formula is C₂₅H₂₀ClFN₂O₅S . Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-chloro-6-fluorobenzaldehyde with 2-amino-4-methylthiazole in the presence of an appropriate base. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product.
Reaction Conditions::- Base-catalyzed condensation
- Solvent: Organic solvents like ethanol or acetonitrile
- Temperature: Typically at room temperature
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides access to this compound for research purposes.
Chemical Reactions Analysis
Reactions::
Condensation Reaction: Formation of the thiazolopyrimidine ring system
Acylation Reaction: Introduction of the acetyl group
Michael Addition: Addition of the 2-amino-4-methylthiazole to the aldehyde
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvents: Ethanol, acetonitrile
Acetylating Agent: Acetic anhydride
Major Products:: The major product is the target compound itself, which exhibits interesting pharmacological properties.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.
Biological Studies: Researchers investigate its interactions with biological targets.
Material Science: Its properties may find applications in materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to biological effects.
Comparison with Similar Compounds
While no direct analogs are mentioned, this compound’s distinct structure sets it apart. Further studies can explore its uniqueness and potential advantages.
Properties
CAS No. |
609795-96-2 |
---|---|
Molecular Formula |
C24H20ClFN2O3S2 |
Molecular Weight |
503.0 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H20ClFN2O3S2/c1-4-31-23(30)20-13(2)27-24-28(21(20)14-8-10-15(32-3)11-9-14)22(29)19(33-24)12-16-17(25)6-5-7-18(16)26/h5-12,21H,4H2,1-3H3/b19-12- |
InChI Key |
MJPFONAVDLTBGD-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C |
Origin of Product |
United States |
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